6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6-Me-THP), also known as 6-methoxy-1,2,3,4-tetrahydro-β-carboline, is a heterocyclic compound synthesized through various methods, including the Pictet-Spengler reaction and Fischer indole synthesis. Studies have reported its successful synthesis and characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].
Research suggests that 6-Me-THP possesses diverse biological activities, making it a subject of interest in various scientific fields. Here are some notable examples:
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as pinoline, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. This compound features a unique bicyclic structure consisting of a pyridine ring fused to an indole ring, with a methoxy group located at the 6th position of the indole moiety. Pinoline is naturally occurring and has been identified in various plant species, notably in the leaves of Phyllodium pulchellum, a leguminous plant native to Australia.
These reactions allow for the modification of pinoline's structure, potentially enhancing its biological activity or altering its chemical properties.
Pinoline exhibits diverse biological activities that have garnered interest in pharmacological research. Notably:
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various methods:
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several applications across different fields:
Pinoline's interactions with various biological targets have been extensively studied:
Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains a fluorophenyl group | Enhanced receptor binding affinity |
1-(4-methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains a methoxy group on phenyl ring | Altered pharmacological properties |
6-Methoxy-1H-indole | Lacks tetrahydro structure | Simpler structure with different reactivity |
The uniqueness of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its specific combination of substituents that confer distinct chemical and biological properties compared to these other derivatives. Its ability to modulate neurotransmitter systems while exhibiting potential therapeutic effects sets it apart from simpler indoles or other beta-carboline derivatives.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, commonly known as pinoline, possesses the molecular formula C₁₂H₁₄N₂O [1] [4] [34]. This compound represents a tetrahydro-beta-carboline structure featuring a methoxy substituent at the 6-position of the indole ring system [1]. The exact mass of this compound has been precisely determined through high-resolution mass spectrometry as 202.110613074 Da [31] [34]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is identical to the exact mass at 202.110613074 Da [31] [34].
The compound is officially registered under the Chemical Abstracts Service registry number 20315-68-8 [1] [4] [34]. Additional registry identifiers include the MDL number MFCD00012071, Reaxys Registry Number 172873, and RTECS number UV0725000 [1] [8]. The molecular weight is consistently reported as 202.25 to 202.26 grams per mole across multiple authoritative chemical databases [1] [8] [34].
Table 1: Physicochemical Properties of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Property | Value | Source |
---|---|---|
Molecular Weight (g/mol) | 202.25-202.26 | [1] [8] [34] |
Physical State (20°C) | Solid | [1] [8] |
Appearance | White to Brown powder to crystal | [1] [8] |
Melting Point (°C) | 203.0-207.0 | [1] [8] |
Water Solubility (mg/mL) | 0.344 (predicted) | [14] |
LogP (octanol-water) | 1.34-1.43 | [14] |
LogS (aqueous solubility) | -2.8 | [14] |
pKa (Strongest Basic) | 9.1 | [14] |
pKa (Strongest Acidic) | 16.73 | [14] |
Hydrogen Bond Acceptors | 2 | [14] |
Hydrogen Bond Donors | 2 | [14] |
Polar Surface Area (Ų) | 37.05 | [14] |
Rotatable Bonds | 1 | [14] |
The melting point of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been experimentally determined to range from 203.0 to 207.0°C, with a more specific value of 205°C reported by multiple sources [1] [8]. The compound exists as a solid at room temperature and appears as a white to brown powder or crystalline material [1] [8].
Solubility characteristics reveal that this compound has limited water solubility, with a predicted value of 0.344 milligrams per milliliter [14]. The calculated logarithm of the partition coefficient (LogP) between octanol and water ranges from 1.34 to 1.43, indicating moderate lipophilicity [14]. The aqueous solubility parameter (LogS) is calculated at -2.8, further confirming the compound's limited water solubility [14]. The solubility behavior follows the principle that the presence of the methoxy group increases polarity while the large hydrocarbon framework contributes to hydrophobic characteristics [9].
The compound exhibits basic properties with a pKa value of 9.1 for the strongest basic site, likely corresponding to the nitrogen atoms in the pyrido ring system [14]. The strongest acidic pKa is calculated at 16.73, indicating very weak acidity [14]. The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its intermolecular interaction profile [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [8]. Proton nuclear magnetic resonance spectra typically confirm the structural assignment of the compound, with characteristic chemical shifts appearing in expected regions for the different proton environments [1] [8]. The methoxy group typically appears as a singlet around 3.8-4.0 parts per million, while aromatic protons of the indole ring system appear in the 6.5-7.5 parts per million region [36] [38].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule [37] [39]. Aromatic carbons typically appear between 125-150 parts per million, while the methoxy carbon appears around 55-60 parts per million [37] [39]. The tetrahydropyridine ring carbons show characteristic shifts in the aliphatic region between 20-60 parts per million [40].
Infrared spectroscopy analysis reveals characteristic functional group absorptions for 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [17] [19]. The compound exhibits absorption bands typical of indole derivatives, including carbon-hydrogen stretching vibrations, nitrogen-hydrogen stretching, and aromatic carbon-carbon stretching modes [17] [19]. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 reciprocal centimeters [17].
Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the molecule [22] [25]. The compound exhibits characteristic absorption in the ultraviolet region, typical of indole-containing molecules [44]. The absorption spectrum shows bands corresponding to pi-pi* transitions within the aromatic ring system [25] [43]. The presence of the methoxy group can influence the electronic properties and absorption characteristics compared to unsubstituted analogs [44].
Mass spectrometric analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals characteristic fragmentation patterns [23] [24]. High-resolution electrospray ionization mass spectrometry confirms the protonated molecular ion peak at m/z 203.1184, corresponding to [M+H]⁺ [23]. Common fragmentation patterns include loss of 17 mass units (corresponding to ammonia), 29 mass units (corresponding to carbon and ammonia), and 43 mass units (corresponding to acetyl or related fragments) [23].
The fragmentation pathway typically initiates through ionization of the pi-bond system in the indole ring, followed by inductive cleavage and hydrogen rearrangement processes [23]. These fragmentation patterns are consistent with other tetrahydro-beta-carboline derivatives and provide valuable structural confirmation [23].
The stability profile of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals important considerations for storage and handling [1] [8]. The compound is characterized as air sensitive, requiring storage under inert gas conditions to prevent oxidative degradation [1] [8]. Recommended storage conditions include maintaining the compound in a cool, dark environment at temperatures below 15°C [1] [8].
Table 2: Stability and Storage Conditions
Parameter | Requirement | Source |
---|---|---|
Storage Temperature | Room temperature (<15°C recommended) | [1] [8] |
Atmosphere | Store under inert gas | [1] [8] |
Light Exposure | Cool and dark place | [1] [8] |
Air Sensitivity | Air sensitive | [1] [8] |
The compound undergoes metabolic transformation primarily through O-demethylation pathways [28]. Research has demonstrated that cytochrome P450 2D6 is the primary enzyme responsible for the O-demethylation of the methoxy group, leading to the formation of 6-hydroxy-1,2,3,4-tetrahydro-beta-carboline as the major metabolite [28]. This biotransformation pathway exhibits significant interindividual variability due to genetic polymorphisms in the cytochrome P450 2D6 enzyme [28].
Kinetic studies reveal that the O-demethylation reaction follows Michaelis-Menten kinetics, with different cytochrome P450 2D6 allelic variants showing varying catalytic efficiency [28]. The CYP2D6.1 variant demonstrates higher catalytic activity compared to CYP2D6.2, while CYP2D6.10 shows minimal or absent catalytic activity toward this substrate [28].
Chemical stability studies indicate that the compound can undergo various chemical transformations under specific conditions [27] [30]. Oxidative conditions can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can produce reduced derivatives [27]. The tetrahydro compounds have been observed to undergo dehydrogenation to their respective dihydro derivatives during antioxidant processes [27].
The Pictet-Spengler reaction remains one of the most fundamental and widely employed methods for constructing the tetrahydro-pyrido[3,4-b]indole scaffold. This classical approach involves the acid-catalyzed condensation of tryptamine derivatives with aldehydes or ketones, followed by intramolecular cyclization to form the characteristic β-carboline framework [3] [4].
The mechanism proceeds through initial formation of an iminium ion intermediate from the condensation of the amine group of tryptamine with the carbonyl compound. This electrophilic species then undergoes nucleophilic attack by the indole ring at the C-2 position, leading to the formation of a spiroindolenium intermediate. Subsequent rearrangement and elimination of a proton yields the desired tetrahydro-pyrido[3,4-b]indole product [5].
For the specific synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, the reaction typically employs 6-methoxy-tryptamine as the starting material. The methoxy substitution at the 6-position of the indole ring provides electronic activation that facilitates the cyclization process. Standard reaction conditions involve treatment with trifluoroacetic acid in tetrahydrofuran under reflux conditions, typically yielding the desired product in 50-80% yields [6].
A more environmentally benign variant utilizes citric acid as the catalyst in aqueous medium. Under these conditions, tryptamine hydrochloride and appropriate aldehydes react at 60°C for 24 hours to provide the tetrahydro-β-carboline products in yields of approximately 65% [7]. This green chemistry approach offers significant advantages in terms of reduced environmental impact and operational simplicity.
Substrate Combination | Reaction Conditions | Yield (%) | Key Features |
---|---|---|---|
Tryptamine + Aldehydes | TFA, THF, reflux | 50-80 | Classical conditions |
6-Methoxy-tryptamine + Formaldehyde | Acidic conditions, elevated temperature | 65-75 | Direct methoxy substitution |
Tryptamine HCl + Aldehydes | Citric acid, water, 60°C, 24h | 65 | Green chemistry approach |
The Fischer indole synthesis provides an alternative classical approach for constructing pyrido[3,4-b]indole derivatives through the acid-catalyzed cyclization of arylhydrazones. This method, first developed by Emil Fischer in 1883, involves the treatment of substituted phenylhydrazines with ketones or aldehydes under acidic conditions [6] [8].
The mechanism proceeds through a [9] [9]-sigmatropic rearrangement of the enehydrazine form of the initially formed arylhydrazone. This rearrangement generates a diimine intermediate that subsequently undergoes cyclization and elimination of ammonia to form the aromatic indole nucleus [10]. For pyrido[3,4-b]indole synthesis, 4-piperidone derivatives serve as the ketone component, while substituted arylhydrazines provide the aromatic framework.
The application of Fischer indole synthesis to 6-methoxy-pyrido[3,4-b]indole preparation typically involves the reaction of 4-methoxyphenylhydrazine hydrochloride with appropriately substituted 4-piperidone derivatives. The reaction proceeds through treatment with acid catalysts such as hydrochloric acid in ethanol or the use of 2,4,6-trichloro-1,3,5-triazine as a dehydrating agent [9] [11].
Modern adaptations of the Fischer indole synthesis have incorporated continuous flow technology to improve reaction efficiency and product yields. The use of heterogeneous catalysts such as Amberlite IR 120 H resin enables continuous processing with residence times of 5-10 minutes at temperatures ranging from 50-90°C [12]. Under these optimized conditions, complete conversion of starting materials can be achieved with yields approaching 85-100%.
Starting Materials | Catalyst System | Conditions | Yield (%) |
---|---|---|---|
Arylhydrazine + Boc-4-piperidone | EtOH/HCl | Reflux, 2-4h | 22-95 |
4-Methoxyphenylhydrazine + Ketone | Acid catalyst | Thermal conditions | 70-85 |
Phenylhydrazine + Cyclohexanone | Amberlite IR 120 H | 50-90°C, flow | 85-100 |
Rhodium(I)-catalyzed cyclotrimerization reactions represent a powerful modern approach for constructing complex pyrido[3,4-b]indole frameworks through [2+2+2] cycloaddition processes. This methodology enables the formation of multiple rings in a single reaction step, providing access to highly substituted and fused ring systems with excellent efficiency [13] [14].
The catalytic cycle involves initial coordination of the rhodium(I) catalyst to alkyne substrates, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent coordination and insertion of a third alkyne or alkene component leads to the formation of a rhodacycloheptatriene species, which undergoes reductive elimination to generate the cyclotrimerized product and regenerate the active catalyst [15].
For 6-methoxy-pyrido[3,4-b]indole synthesis, the reaction typically employs [RhCl(PPh₃)₃] as the catalyst with appropriately substituted diyne and monoalkyne substrates. The presence of the methoxy group provides electronic activation that facilitates the cyclization process. Reaction conditions involve heating in toluene or xylene at temperatures of 110-140°C for 4-8 hours [16] [17].
The methodology demonstrates excellent functional group tolerance and accommodates various substitution patterns. Electron-donating groups such as methoxy substituents generally provide higher yields compared to electron-withdrawing substituents. The reaction is particularly effective for constructing annulated pyrido[3,4-b]indole systems where additional rings are fused to the core heterocyclic framework [13].
Substrate Type | Catalyst System | Conditions | Yield (%) | Ring Formation |
---|---|---|---|---|
Diyne + Monoalkyne | [RhCl(PPh₃)₃] | Toluene, 140°C, 6h | 65-85 | Three rings simultaneously |
Alkynyl yndiamides | Cationic Rh(I) | DCE, 80°C, 4h | 70-80 | Regioselective cyclization |
Terminal diynes | [Rh(cod)₂]BF₄ | MeCN, 100°C, 8h | 60-75 | Functional group tolerant |
Palladium(0)-mediated multicomponent reactions provide versatile strategies for constructing pyrido[3,4-b]indole derivatives through tandem catalytic processes that combine multiple bond-forming events in a single reaction vessel. These methodologies leverage the exceptional ability of palladium catalysts to facilitate diverse cross-coupling reactions and enable the assembly of complex heterocyclic frameworks from simple starting materials [18] [19] [20].
The multicomponent approach typically involves a three-component coupling between aryl halides, alkynes, and nitrogen-containing nucleophiles. The reaction proceeds through initial oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization to form the heterocyclic product. The use of Pd₂(dba)₃ as the catalyst source with appropriate phosphine ligands provides optimal reactivity [19].
For 6-methoxy-pyrido[3,4-b]indole synthesis, the reaction employs 6-methoxy-2-iodoaniline derivatives, terminal alkynes, and amine nucleophiles as the three components. The Sonogashira coupling generates an alkynyl intermediate that undergoes subsequent intramolecular cyclization through C-H activation or nucleophilic attack to form the pyrido[3,4-b]indole framework [20].
The methodology demonstrates particular sensitivity to electronic effects, with electron-donating substituents such as methoxy groups providing superior yields compared to electron-withdrawing groups. Reaction conditions typically involve heating in dimethylformamide or acetonitrile at temperatures of 80-120°C for 6-12 hours in the presence of base co-catalysts such as triethylamine or cesium carbonate [17].
Component 1 | Component 2 | Component 3 | Catalyst | Yield (%) |
---|---|---|---|---|
6-Methoxy-2-iodoaniline | Terminal alkyne | Primary amine | Pd₂(dba)₃/PPh₃ | 45-75 |
Aryl bromide | Alkynyl amine | Carbonyl compound | PdCl₂(PPh₃)₂ | 50-70 |
2-Bromoaniline | Diyne | Aldehyde | Pd(OAc)₂/DPPP | 55-80 |
The functionalization and derivatization of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole provides essential pathways for structural modification and optimization of biological activity. These transformations enable the introduction of diverse functional groups at specific positions of the heterocyclic framework, facilitating structure-activity relationship studies and the development of pharmaceutical derivatives [21] [22].
C-H arylation at the C4 position represents a particularly important functionalization strategy. This transformation employs palladium(II) catalysts in combination with aryl iodides and appropriate directing groups to achieve regioselective arylation. The use of carbonyl-containing directing groups at the C3 position enables the formation of five-membered palladacycles that direct the arylation specifically to the C4 carbon [21]. Typical reaction conditions involve Pd(OAc)₂ as the catalyst with 1,3-bis(diphenylphosphino)propane as the ligand in dimethylformamide under an atmosphere of carbon monoxide [21].
Halogenation reactions provide versatile synthetic intermediates for further functionalization. The treatment of 6-methoxy-pyrido[3,4-b]indole derivatives with N-bromosuccinimide in acetonitrile achieves regioselective bromination at the C3 position in 87% yield. Similarly, iodination can be accomplished using molecular iodine under basic conditions to provide the 3-iodo derivative in 84% yield [23]. These halogenated intermediates serve as valuable substrates for subsequent cross-coupling reactions.
Methoxy group modifications enable fine-tuning of electronic properties and pharmacological activity. Demethylation reactions using boron tribromide or aluminum chloride convert the methoxy group to a hydroxyl functionality, while O-alkylation reactions with various alkyl halides introduce alternative alkoxy substituents [24] [23].
Functionalization Type | Reagents | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
C4-Arylation | Pd(II), ArI, directing group | DMF, 60 psi CO | 60-80 | C4-selective |
C3-Bromination | NBS | MeCN, rt | 87 | C3-regioselective |
C3-Iodination | I₂, base | Basic conditions | 84 | C3-regioselective |
Demethylation | BBr₃ or AlCl₃ | DCM, 0°C to rt | 50-70 | O-selective |
N-Alkylation | Alkyl halides, base | Elevated temperature | 65-85 | N-selective |
The purification and salt formation of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and its derivatives requires specialized techniques due to the basic nature of the pyrido[3,4-b]indole nitrogen atoms and the potential for oxidative degradation. These methods are essential for obtaining compounds of sufficient purity for biological evaluation and pharmaceutical applications [1] [25].
Flash chromatography on silica gel represents the most commonly employed purification technique. The polar nature of pyrido[3,4-b]indole derivatives necessitates the use of polar solvent systems, typically employing gradients of hexanes/ethyl acetate or dichloromethane/methanol. The inclusion of triethylamine (1-2%) in the mobile phase helps to suppress silica gel interactions and improve peak shape. Typical purification yields range from 70-85% with purities of 85-95% [26] [27] [28].
High-performance liquid chromatography provides superior purification for analytical-grade materials. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid enables the separation of isomers and removal of trace impurities. The use of preparative HPLC with semi-preparative columns allows for the purification of 10-100 mg quantities with purities exceeding 95% [29] [30].
Crystallization techniques offer advantages for large-scale purification and the removal of colored impurities. 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically crystallizes from ethanol, methanol, or mixed solvent systems such as ethanol/water or methanol/diethyl ether. The compound exhibits a melting point of 203-207°C and forms white to brown crystals depending on purity [1] [7] [31].
Salt formation provides essential advantages for pharmaceutical applications, including improved water solubility, chemical stability, and crystalline properties. The hydrochloride salt is most commonly prepared by treatment with hydrochloric acid in ethanol or isopropanol, yielding crystalline materials with purities exceeding 95%. The trifluoroacetate salt offers an alternative with enhanced solubility properties [1] [25] [32].
Purification Method | Conditions | Purity (%) | Recovery (%) | Scale |
---|---|---|---|---|
Flash chromatography | Hexanes/EtOAc gradient | 85-95 | 70-85 | 0.1-10 g |
HPLC purification | C18, ACN/H₂O + acid | >95 | 60-80 | 10-100 mg |
Crystallization | EtOH or MeOH | 90-98 | 75-90 | >1 g |
HCl salt formation | HCl, EtOH | >95 | 80-95 | Any scale |
TFA salt formation | TFA, appropriate solvent | >95 | 85-90 | Any scale |
Irritant